molecular formula C14H21NO B14583997 N-[(4-Methoxyphenyl)methyl]-3-methylpent-3-en-1-amine CAS No. 61334-31-4

N-[(4-Methoxyphenyl)methyl]-3-methylpent-3-en-1-amine

Cat. No.: B14583997
CAS No.: 61334-31-4
M. Wt: 219.32 g/mol
InChI Key: RXKOFUHYYAOTCC-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]-3-methylpent-3-en-1-amine is an organic compound characterized by the presence of a methoxyphenyl group attached to a methylpent-3-en-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Methoxyphenyl)methyl]-3-methylpent-3-en-1-amine typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired amine with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Methoxyphenyl)methyl]-3-methylpent-3-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or other derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-Methoxyphenyl)methyl]-3-methylpent-3-en-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-Methoxyphenyl)methyl]-3-methylpent-3-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    N-[(4-Hydroxy-3-methoxyphenyl)methyl]acetamide: Similar structure with a hydroxy group instead of a methoxy group.

    4-Methoxyamphetamine: Contains a methoxyphenyl group but differs in the amine structure.

Uniqueness

N-[(4-Methoxyphenyl)methyl]-3-methylpent-3-en-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl group and methylpent-3-en-1-amine structure make it a versatile compound for various applications in research and industry.

Properties

CAS No.

61334-31-4

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-methylpent-3-en-1-amine

InChI

InChI=1S/C14H21NO/c1-4-12(2)9-10-15-11-13-5-7-14(16-3)8-6-13/h4-8,15H,9-11H2,1-3H3

InChI Key

RXKOFUHYYAOTCC-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)CCNCC1=CC=C(C=C1)OC

Origin of Product

United States

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